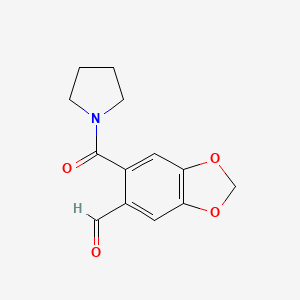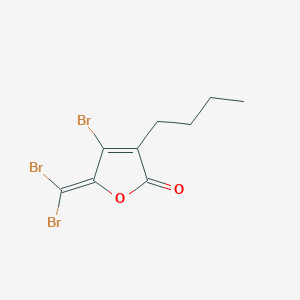
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is a heterocyclic compound that contains a five-membered ring with oxygen as a heteroatom. This compound is known for its unique structure, which includes two carbon-carbon double bonds, a butyl chain, and three bromine substituents. It has been isolated from the red alga Delisea pulchra and has shown significant antifungal activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- can be achieved through simple organic reactions such as acetoacetic ester synthesis. The process involves the following steps :
Preparation of Alkylated Bromofuran: One equivalent of alkylated bromofuran is dissolved in dichloromethane to prevent decomposition.
Catalysis: A catalytic amount of polystyrene-bonded Rose Bengal is added.
Base Addition: Two equivalents of base are introduced.
Oxygen Flow: Oxygen flow is started to obtain a fine stream of bubbles.
Reaction Monitoring: The reaction is monitored by gas chromatography (GC).
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to prevent decomposition and ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the double bonds and bromine substituents.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- has several scientific research applications, including :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antifungal properties and potential use in developing antifungal agents.
Medicine: Investigated for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- involves its interaction with molecular targets and pathways in biological systems. The compound’s antifungal activity is believed to be due to its ability to disrupt fungal cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(chloromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(fluoromethylene)
- 2(5H)-Furanone, 4-bromo-3-butyl-5-(iodomethylene)
Uniqueness
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- is unique due to its specific combination of bromine substituents and its antifungal activity. Compared to similar compounds, it has shown more significant biological activity, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
63025-36-5 |
|---|---|
Molekularformel |
C9H9Br3O2 |
Molekulargewicht |
388.88 g/mol |
IUPAC-Name |
4-bromo-3-butyl-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C9H9Br3O2/c1-2-3-4-5-6(10)7(8(11)12)14-9(5)13/h2-4H2,1H3 |
InChI-Schlüssel |
VGADRJOQALVEDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(Br)Br)OC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


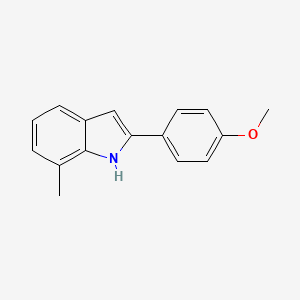
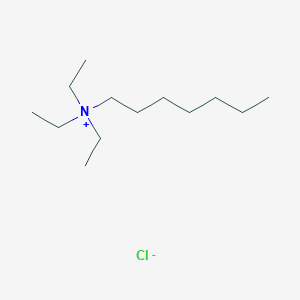
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

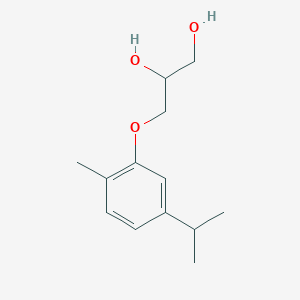

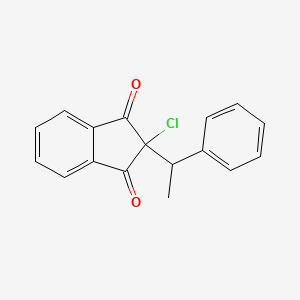

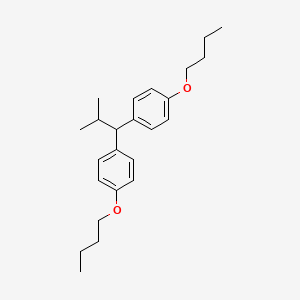
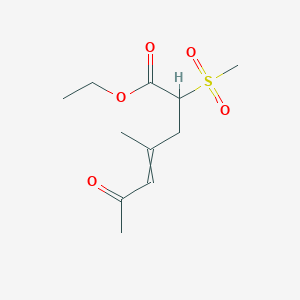
![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
